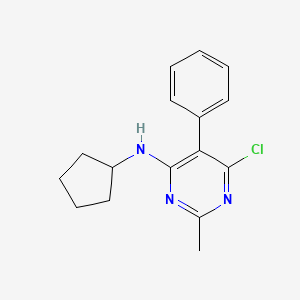
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is a pyrimidine derivative with a complex structure that includes a chloro group, a cyclopentyl group, a methyl group, and a phenyl group. Pyrimidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Another pyrimidine derivative with similar structural features.
6-Chloro-N-methyl-2-phenylpyrimidin-4-amine: A closely related compound with a methyl group instead of a cyclopentyl group.
Uniqueness
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group, in particular, may contribute to its unique binding interactions and biological activities.
生物活性
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine, with the CAS number 917895-68-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C16H18ClN3
- Molecular Weight: 287.787 g/mol
- Density: 1.193 g/cm³
- Boiling Point: 348.1°C at 760 mmHg
- Flash Point: 191.3°C
Research indicates that compounds within the pyrimidine family, including this compound, often exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cell signaling pathways.
- Antimicrobial Activity : Certain derivatives have shown efficacy against bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Some studies suggest potential antiproliferative effects against cancer cell lines, indicating a possible role in cancer therapy .
Antimicrobial Activity
A study evaluating a series of pyrimidine derivatives found that several exhibited significant antimicrobial properties, particularly against gram-positive bacteria and mycobacterial strains. The compound demonstrated submicromolar activity against Staphylococcus aureus and various resistant strains, showcasing its potential as an antibiotic agent .
Anticancer Activity
In vitro studies have reported the compound's ability to inhibit the growth of cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cells were significantly lower than those for standard chemotherapeutics like 5-Fluorouracil, suggesting a favorable therapeutic index . The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 1.75 | 5-Fluorouracil | 17.02 |
| MDA-MB-231 | 9.46 | 5-Fluorouracil | 11.73 |
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated various pyrimidine derivatives for their antibacterial properties. The results indicated that the tested compound exhibited superior activity against both susceptible and resistant bacterial strains compared to existing antibiotics .
- Case Study on Cancer Cell Inhibition : In a controlled experiment, the compound was administered to MCF-7 cells, resulting in a significant reduction in cell viability, attributed to its action on specific signaling pathways involved in cell proliferation .
Safety and Toxicology
Preliminary toxicity studies have suggested that the compound has a favorable safety profile with low cytotoxicity towards primary mammalian cell lines at therapeutic concentrations. Further research is necessary to fully elucidate its safety in vivo.
特性
CAS番号 |
917895-68-2 |
|---|---|
分子式 |
C16H18ClN3 |
分子量 |
287.79 g/mol |
IUPAC名 |
6-chloro-N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN3/c1-11-18-15(17)14(12-7-3-2-4-8-12)16(19-11)20-13-9-5-6-10-13/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,18,19,20) |
InChIキー |
PWGWPBBSABRTPY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















